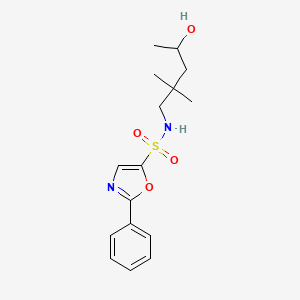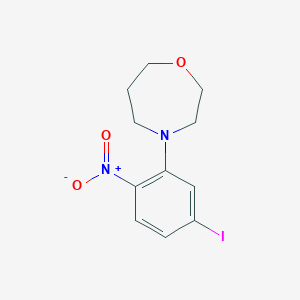![molecular formula C18H27N3O2 B7406786 2-[4-(5,5-Dimethoxypentyl)piperazin-1-yl]benzonitrile](/img/structure/B7406786.png)
2-[4-(5,5-Dimethoxypentyl)piperazin-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(5,5-Dimethoxypentyl)piperazin-1-yl]benzonitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-[4-(5,5-Dimethoxypentyl)piperazin-1-yl]benzonitrile typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of the piperazine intermediate: The synthesis begins with the preparation of the piperazine intermediate. This can be achieved by reacting piperazine with 5,5-dimethoxypentyl chloride under basic conditions.
Formation of the benzonitrile derivative: The piperazine intermediate is then reacted with 2-chlorobenzonitrile in the presence of a suitable base, such as potassium carbonate, to form the final product, this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[4-(5,5-Dimethoxypentyl)piperazin-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety. Common reagents for these reactions include alkyl halides and aryl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2-[4-(5,5-Dimethoxypentyl)piperazin-1-yl]benzonitrile has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a therapeutic agent for the treatment of neurological disorders, such as depression and anxiety, due to its interaction with neurotransmitter receptors.
Biological Studies: It has been used in biological studies to investigate its effects on cellular signaling pathways and receptor binding.
Chemical Research: The compound serves as a valuable tool in chemical research for studying the reactivity and properties of piperazine derivatives.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 2-[4-(5,5-Dimethoxypentyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors and modulates their activity, leading to changes in cellular signaling pathways. This modulation can result in various pharmacological effects, such as anxiolytic or antidepressant effects.
Comparaison Avec Des Composés Similaires
2-[4-(5,5-Dimethoxypentyl)piperazin-1-yl]benzonitrile can be compared with other similar compounds, such as:
2-[4-(2-Methoxyphenyl)piperazin-1-yl]benzonitrile: This compound has a similar structure but with a methoxy group instead of a dimethoxypentyl group. It also exhibits pharmacological activity but may have different receptor binding affinities and effects.
2-[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles: These compounds share the piperazine core but have different substituents, leading to variations in their pharmacological profiles and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other piperazine derivatives.
Propriétés
IUPAC Name |
2-[4-(5,5-dimethoxypentyl)piperazin-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-22-18(23-2)9-5-6-10-20-11-13-21(14-12-20)17-8-4-3-7-16(17)15-19/h3-4,7-8,18H,5-6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWLGXHHHKHJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCCN1CCN(CC1)C2=CC=CC=C2C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[1-(2-methoxyethyl)cyclopropyl]methyl]-2-phenyl-1,3-oxazole-5-sulfonamide](/img/structure/B7406706.png)

![Tert-butyl 3-[[(2-methylphenyl)carbamoylamino]methyl]piperazine-1-carboxylate](/img/structure/B7406715.png)
![N-[3-(2-hydroxyethoxy)propyl]-2-phenyl-1,3-oxazole-5-sulfonamide](/img/structure/B7406717.png)
![2-[1-(6-Chloroquinoxalin-2-yl)-3-hydroxyazetidin-3-yl]-2,2-difluoroacetamide](/img/structure/B7406722.png)
![benzyl N-[(2S)-1-[2-fluoroethyl(methyl)sulfamoyl]propan-2-yl]carbamate](/img/structure/B7406725.png)
![Tert-butyl 3-[(thiadiazol-5-ylcarbamoylamino)methyl]piperazine-1-carboxylate](/img/structure/B7406727.png)
![2-[1-(2-Chloro-4-nitrophenyl)-3-hydroxyazetidin-3-yl]-2,2-difluoroacetamide](/img/structure/B7406733.png)
![Methyl 4-hydroxy-3-[[4-(propan-2-ylcarbamoyl)anilino]methyl]benzoate](/img/structure/B7406752.png)
![(2S)-2-[1-(2-hydroxyphenyl)propan-2-ylamino]-N,N-dimethylpropanamide](/img/structure/B7406764.png)
![Tert-butyl 3-hydroxy-3-[1-[(2-methylpyrazol-3-yl)carbamoylamino]ethyl]azetidine-1-carboxylate](/img/structure/B7406771.png)
![Tert-butyl 3-hydroxy-3-[1-(thiadiazol-5-ylcarbamoylamino)ethyl]azetidine-1-carboxylate](/img/structure/B7406778.png)

![3-[(2R)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7406798.png)
